molecular formula C20H21N3O5S2 B2805390 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 501351-57-1

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2805390
CAS RN: 501351-57-1
M. Wt: 447.52
InChI Key: PQHPFYMYXCOOMD-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, commonly known as EBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBM is a benzamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Cytotoxic and Antimicrobial Activities

Benzothiazole derivatives, including those related to N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, have been studied for their cytotoxic and antimicrobial activities. Some of these compounds have demonstrated significant cytotoxicity against various cancer cell lines, such as A549, MCF7-MDR, and HT1080, and moderate inhibitory effects on the growth of Staphylococcus aureus and fungi (Nam et al., 2010).

Anticancer Evaluation

In another study, substituted benzamides, similar in structure to the compound , were evaluated for anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than reference drugs (Ravinaik et al., 2021).

Gastrokinetic Agents

Research on 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, compounds closely related to the target molecule, has shown that these derivatives can act as potent gastrokinetic agents. They significantly affect gastric emptying in animal models, indicating their potential use in treating gastrointestinal motility disorders (Kato et al., 1992).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl and thiazolopyrimidines derived from similar compounds have been synthesized and found to have anti-inflammatory and analgesic properties. These compounds inhibited cyclooxygenase-1/2 and showed potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Stearoyl-CoA Desaturase-1 Inhibitors

Related benzamide derivatives have been investigated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. These studies have shown the potential of these compounds in regulating lipid metabolism, which could be relevant in treating metabolic disorders (Uto et al., 2009).

Antimicrobial Properties

A class of benzamide derivatives bearing various bioactive moieties, related to the compound of interest, exhibited significant antibacterial and antifungal activities in vitro. This suggests potential applications in developing new antimicrobial agents (Priya et al., 2006).

Antitumor Properties

Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, structurally similar to the target compound, showed promising results in the search for new anticancer agents, with some compounds demonstrating significant antitumor properties (Horishny et al., 2020).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-2-28-16-4-3-5-17-18(16)21-20(29-17)22-19(24)14-6-8-15(9-7-14)30(25,26)23-10-12-27-13-11-23/h3-9H,2,10-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHPFYMYXCOOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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